GLS1 Inhibition Potency: 150 nM IC₅₀ vs. Clinical-Stage GLS1 Inhibitor CB-839
3-Fluoro-4-(2-methoxyethoxy)benzoic acid exhibits an IC₅₀ of 150 nM against recombinant human glutaminase 1 (GLS1) [1]. While less potent than the clinical-stage GLS1 inhibitor CB-839 (IC₅₀ = 24 nM) , its activity is significantly higher than that of the broad-spectrum glutaminase inhibitor DON (IC₅₀ = 46.7 µM) [2]. This places the compound in a potency range that is suitable for early-stage drug discovery programs targeting GLS1-driven cancers.
| Evidence Dimension | GLS1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | CB-839 (24 nM) and DON (46.7 µM) |
| Quantified Difference | 6.25-fold less potent than CB-839; 311-fold more potent than DON |
| Conditions | Recombinant human GLS1 expressed in E. coli, pre-incubation for 10 min before glutamine addition |
Why This Matters
Quantified GLS1 inhibition enables researchers to calibrate the compound's utility as a tool molecule or starting point for medicinal chemistry optimization, avoiding the need for more potent but structurally distinct or less tractable inhibitors.
- [1] BindingDB. BDBM50509200 (CHEMBL4554275). Affinity Data: IC₅₀ = 150 nM for human GLS1. Accessed April 2026. View Source
- [2] Design and structural optimization of thiadiazole derivatives with potent GLS1 inhibitory activity. Sci. Rep. 2023. IC₅₀ of DON = 46.7 µM. PMID: 37553366. View Source
